2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid
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Overview
Description
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetic acid derivatives under specific conditions. One common method involves the use of an alkylation reaction where the benzopyran is reacted with an acetic acid derivative in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in treating certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate specific enzymes and receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A precursor to the compound .
Coumarins: A class of compounds with similar benzopyran structures and diverse biological activities.
Flavonoids: Another group of benzopyran derivatives known for their antioxidant properties.
Uniqueness
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDJGBSPCAJZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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